molecular formula C26H25BrClNO4 B5215901 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5712-98-1

2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5215901
CAS No.: 5712-98-1
M. Wt: 530.8 g/mol
InChI Key: XTUMXOQPPWQDGX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hexahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

  • 2-Methoxyethyl 4-(4-fluorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of bromine and chlorine substituents in 2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its distinct chemical and biological properties.

Biological Activity

2-Methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is C26H25BrClNO4C_{26}H_{25}BrClNO_4, and its structure includes a hexahydroquinoline core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this hexahydroquinoline derivative exhibit a range of biological activities including:

  • Antimicrobial Properties : Many derivatives have shown significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Some studies suggest potential anticancer properties by targeting specific enzymes or pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling, impacting cellular responses.
  • Oxidative Stress Reduction : Some studies indicate that similar compounds can reduce oxidative stress, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds. Here are some notable findings:

Study 1: Antimicrobial Activity

A study conducted on various hexahydroquinoline derivatives demonstrated that certain substitutions enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a significant factor in its effectiveness .

Study 2: Anticancer Properties

In vitro tests showed that derivatives of this compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation .

Study 3: Anti-inflammatory Effects

Research highlighted the compound's potential to downregulate pro-inflammatory cytokines in macrophages, suggesting an anti-inflammatory role. This was particularly evident in models of acute inflammation where the compound reduced swelling and pain .

Data Tables

Biological ActivityModel/SystemEffect ObservedReference
AntimicrobialBacterial strainsSignificant inhibition
AnticancerMCF-7 cellsInduction of apoptosis
Anti-inflammatoryMacrophage modelReduction in cytokine levels

Properties

IUPAC Name

2-methoxyethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrClNO4/c1-15-23(26(31)33-12-11-32-2)24(17-3-7-19(27)8-4-17)25-21(29-15)13-18(14-22(25)30)16-5-9-20(28)10-6-16/h3-10,18,24,29H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUMXOQPPWQDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386477
Record name ST016960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-98-1
Record name ST016960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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